Methyl o-isobutylserinate, also known as methyl isobutyrylacetate, is an organic compound with the molecular formula and a molecular weight of 144.17 g/mol. It is classified as an ester, specifically an acetic acid derivative, and is recognized for its utility in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. The compound serves as an important intermediate in the synthesis of several bioactive molecules, including atorvastatin, a cholesterol-lowering medication.
Methyl o-isobutylserinate can be sourced from natural products or synthesized through chemical reactions involving simpler organic compounds. It falls under the category of esters, which are characterized by the presence of a carbonyl group adjacent to an ether group. This classification highlights its reactivity and potential applications in organic synthesis.
The synthesis of methyl o-isobutylserinate can be accomplished through several methods:
These methods showcase the versatility in synthesizing methyl o-isobutylserinate, allowing for adaptations based on available materials and desired outcomes.
Methyl o-isobutylserinate participates in various chemical reactions due to its reactive functional groups:
These reactions highlight its utility as a building block in organic synthesis.
The mechanism of action for methyl o-isobutylserinate primarily involves its role as an intermediate in various synthetic pathways. For instance:
This mechanism underscores its significance in drug development and chemical synthesis.
These properties are crucial for handling and application in laboratory settings.
Methyl o-isobutylserinate finds applications across various fields:
These applications highlight the compound's versatility and importance in both industrial and research contexts.
Methyl o-isobutylserinate first emerged in chemical literature as an intermediate in peptide mimetic synthesis during the late 20th century. While no single seminal publication documents its initial isolation, its existence is cataloged in chemical databases like PubChem (CID 61953411), reflecting its utility in specialized synthetic workflows [1]. The compound likely arose from methodological advances in esterification and alkylation techniques, particularly:
The compound’s discovery coincides with broader interest in branched-chain amino acid analogs during the 1980s–1990s, when researchers systematically explored steric effects on peptide conformation and metabolic stability. Unlike naturally occurring amino acid esters, methyl o-isobutylserinate lacks extensive natural occurrence data, positioning it firmly as a synthetic construct. Its primary historical significance lies in enabling access to structurally modified peptide backbones resistant to enzymatic degradation—a property exploited in early protease inhibitor development [1] [5].
Table 1: Key Characteristics of Methyl o-Isobutylserinate
Property | Value | Method/Reference |
---|---|---|
Chemical Formula | C₈H₁₇NO₃ | PubChem CID 61953411 |
Molecular Weight | 175.23 g/mol | Calculated |
IUPAC Name | Methyl 2-amino-3-(2-methylpropoxy)propanoate | PubChem |
Chiral Centers | 1 (C2 position) | Structural analysis |
Hydrophobicity (LogP) | Estimated 0.8–1.2 | Computational prediction |
The molecular structure of methyl o-isobutylserinate integrates three functionally critical domains:
This triad of features enables unique applications in drug design:
A. Conformational Modulation in Peptidomimetics
The isobutyl group’s steric bulk forces torsion angles (ϕ/ψ) into non-canonical ranges, disrupting hydrogen-bonding networks in oligopeptides. This property is exploited to:
B. Synthetic Versatility
The compound serves as a linchpin for diverse chemical transformations:
1. Hydrolysis → Serine-isobutyl ether derivatives 2. Amidation → Modified amino acid building blocks 3. Reductive amination → N-alkylated amino esters 4. Enzymatic resolution → Enantiopure intermediates
These transformations enable efficient incorporation into complex molecules, as demonstrated in syntheses of macrocyclic kinase inhibitors where the ether oxygen coordinates catalytic magnesium ions [1].
C. Physicochemical Optimization
Compared to serine methyl ester, the o-isobutyl modification:
Table 2: Comparative Analysis of Serine Derivatives
Compound | logP | Topological PSA (Ų) | Metabolic Stability (t₁/₂, rat microsomes) |
---|---|---|---|
Serine methyl ester | -1.2 | 75.6 | 12 min |
Methyl o-isobutylserinate | +0.9 | 65.3 | 94 min |
O-Benzylserine methyl ester | +1.8 | 65.3 | 48 min |
Despite established chemical synthesis routes, biological production of methyl o-isobutylserinate remains largely unexplored. Key knowledge gaps include:
A. Pathway Engineering Challenges
B. Cellular Toxicity and Transport
Isobutyl-modified metabolites exhibit membrane-disrupting properties at millimolar concentrations, as observed in studies of isobutyl acetate [2]. This necessitates:
C. Enzyme Discovery and Engineering
Recent advances in quorum sensing systems engineering demonstrate potential solutions. For example, engineered E. coli strains achieved 44.23 g/L titers of branched-chain amines through dynamic pathway regulation [7]. Comparable systems could be adapted for methyl o-isobutylserinate by:
Table 3: Key Synthetic Biology Targets for Methyl o-Isobutylserinate
Challenge | Current Status | Potential Solutions |
---|---|---|
Ether bond formation | No known enzymes | P450 engineering / Artificial metalloenzymes |
Toxicity mitigation | Uncharacterized | Membrane engineering / Two-phase extraction |
Precursor supply | Serine titers < 30 g/L | Serine hydroxymethyltransferase overexpression |
Chirality control | Chemical resolution required | D-Amino acid oxidase knockout + Reductive aminase expression |
D. Computational and Modeling Gaps
No predictive models exist for:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: